Ethyl (R)-3-hydroxybutyrate

Description

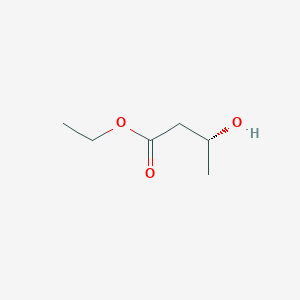

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSUIQOIVADKIM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331464 | |

| Record name | Ethyl (R)-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24915-95-5 | |

| Record name | Ethyl (R)-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (3R)-3-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl (R)-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (R)-3-hydroxybutyrate, a chiral molecule, serves as a significant building block in the synthesis of a variety of biologically active compounds.[1][2] Its functional groups, a hydroxyl and an ester, provide versatile reaction sites for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and visual representations of key chemical pathways and relationships.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C6H12O3 | [2][3] |

| Molecular Weight | 132.16 g/mol | [3][4][5] |

| Appearance | Clear colorless liquid | [6][7] |

| Boiling Point | 170 °C (at 760 mmHg); 75-76 °C (at 12 mmHg) | [1][4] |

| Density | 1.017 g/mL (at 25 °C) | [4][5] |

| Refractive Index | 1.42 (at 20 °C) | [4][5] |

| Optical Activity | [α]20/D −46° (c = 1 in chloroform) | [5] |

| Flash Point | 64 °C (147.2 °F) - closed cup | [5] |

| Solubility | Water soluble | [6] |

| Stability | Stable under normal temperatures and pressures. | [7] |

| InChI Key | OMSUIQOIVADKIM-RXMQYKEDSA-N | [3][5] |

| CAS Number | 24915-95-5 | [3][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various spectroscopic techniques are employed to confirm its structure.[8][9]

-

¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy is used to determine the hydrogen atom environment in the molecule.

-

¹³C NMR: Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon skeleton.

-

IR: Infrared spectroscopy is used to identify the functional groups present, notably the hydroxyl (-OH) and ester (C=O) groups.

-

Mass Spectrometry: This technique provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.[10]

Reactivity and Stability

This compound is stable under standard conditions.[7] However, it is incompatible with strong bases and strong oxidizing agents.[7] Hazardous decomposition products include carbon monoxide and carbon dioxide.[7]

The diagram below illustrates the key chemical properties and reactivity of this compound.

References

- 1. This compound | 24915-95-5 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. ethyl (3R)-3-hydroxybutanoate | C6H12O3 | CID 440030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-ヒドロキシ酪酸エチル ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. エチル (R)-(−)-3ヒドロキシブチレート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 3-hydroxybutyrate(5405-41-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound(24915-95-5) 1H NMR [m.chemicalbook.com]

- 9. ETHYL 3-HYDROXYBUTYRATE(35608-64-1) IR Spectrum [m.chemicalbook.com]

- 10. mzCloud – Ethyl 3 hydroxybutyrate [mzcloud.org]

Physical properties and specifications of Ethyl (R)-3-hydroxybutyrate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (R)-3-hydroxybutyrate is a chiral organic compound of significant interest in the pharmaceutical and biotechnology sectors. Its versatile nature makes it a key starting material and intermediate in the synthesis of a wide array of complex molecules, including various drug candidates. This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound, along with standardized experimental protocols for their verification. The information herein is intended to support research and development activities by providing reliable data and methodologies for quality assessment and application.

Chemical Identity and Structure

| Identifier | Value |

| IUPAC Name | ethyl (3R)-3-hydroxybutanoate |

| Synonyms | Ethyl (R)-(-)-3-hydroxybutyrate, (R)-(-)-3-Hydroxybutyric acid ethyl ester |

| CAS Number | 24915-95-5[1][2] |

| Molecular Formula | C₆H₁₂O₃[1][2] |

| Molecular Weight | 132.16 g/mol [2][3] |

| InChI Key | OMSUIQOIVADKIM-RXMQYKEDSA-N[1][2] |

| SMILES | CCOC(=O)C--INVALID-LINK--O[1] |

Physical and Chemical Properties

The physical and chemical specifications of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Purity (GC) | ≥98%[4] |

| Density | 1.017 g/mL at 25 °C[5] |

| Boiling Point | 75-76 °C at 12 mmHg[3][5] |

| Refractive Index (n20/D) | 1.420[4][5] |

| Optical Rotation [α]20/D | -46° (c = 1 in chloroform)[5] |

| Solubility | Soluble in water[2][3] and DMSO[6][7]. |

Experimental Protocols

The following sections detail the experimental methodologies for the determination of the key physical properties of this compound.

Determination of Boiling Point

The boiling point is determined using the capillary method in a Thiele tube.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heating oil.

-

The Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube.

-

Heating is stopped when a continuous stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Measurement of Density

The density of this compound is determined using a pycnometer or a calibrated graduated cylinder and a balance.

Apparatus:

-

Pycnometer (or 10 mL graduated cylinder)

-

Analytical balance

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The mass of the pycnometer filled with the sample is measured.

-

The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer).

Measurement of Refractive Index

The refractive index is measured using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (20 °C)

-

Dropper

Procedure:

-

The refractometer is calibrated using distilled water.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of this compound are placed on the lower prism.

-

The prisms are closed and the temperature is allowed to equilibrate to 20 °C.

-

The light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale.

Determination of Optical Rotation

The optical rotation is measured using a polarimeter.

Apparatus:

-

Polarimeter

-

1 dm polarimeter cell

-

Volumetric flask

-

Analytical balance

-

Chloroform (B151607) (spectroscopic grade)

Procedure:

-

A solution of this compound in chloroform is prepared at a precise concentration (e.g., 1 g/100 mL).

-

The polarimeter is calibrated with the pure solvent (chloroform).

-

The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.

-

The observed rotation (α) is measured.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

Purity Assessment by Gas Chromatography (GC)

The purity of this compound is determined by gas chromatography with a flame ionization detector (FID).

Apparatus:

-

Gas chromatograph with FID

-

Appropriate capillary column (e.g., polar phase like Carbowax)

-

Syringe for injection

-

High purity carrier gas (e.g., Helium or Nitrogen)

Procedure:

-

The GC is set up with appropriate parameters for the column, injector, and detector temperatures, and carrier gas flow rate.

-

A dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is prepared.

-

A small volume of the sample is injected into the GC.

-

The resulting chromatogram is recorded.

-

The area of the peak corresponding to this compound and any impurity peaks are integrated.

-

The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control assessment of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides essential data on the physical and chemical properties of this compound and standardized protocols for their determination. Adherence to these methodologies will ensure the quality and consistency of this critical chiral building block in research and development applications.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. phillysim.org [phillysim.org]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 6. chm.uri.edu [chm.uri.edu]

- 7. cal-star.com [cal-star.com]

A Technical Guide to Ethyl (R)-3-hydroxybutyrate: Synonyms, Synthesis, and Cellular Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (R)-3-hydroxybutyrate is a valuable chiral building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its stereospecific nature makes it a critical starting material for producing enantiomerically pure drugs. This technical guide provides a comprehensive overview of the synonyms and alternative names for this compound, detailed experimental protocols for its synthesis, a summary of quantitative data from various synthetic methods, and an exploration of the signaling pathways influenced by its metabolic product, (R)-3-hydroxybutyrate.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list is provided in Table 1 for easy reference.

Table 1: Synonyms and Alternative Names for this compound

| Synonym/Alternative Name | Identifier |

| Ethyl (R)-3-hydroxybutanoate | IUPAC Name |

| (R)-(-)-3-Hydroxybutyric acid ethyl ester | Synonym |

| Ethyl (3R)-3-hydroxybutanoate | Synonym |

| Butanoic acid, 3-hydroxy-, ethyl ester, (3R)- | Synonym |

| (R)-Ethyl 3-hydroxybutyrate | Common Name |

| (R)-3-Hydroxybutyric acid ethyl ester | Synonym |

| Ethyl R-(-)-3-hydroxybutyrate | Synonym |

| CAS Number | 24915-95-5 |

Synthesis of this compound: Quantitative Data

The asymmetric synthesis of this compound is most commonly achieved through the biocatalytic reduction of ethyl acetoacetate (B1235776). Various microorganisms and isolated enzymes are employed for this conversion, each with distinct performance metrics. Table 2 summarizes quantitative data from several biocatalytic approaches.

Table 2: Quantitative Data for the Biocatalytic Synthesis of this compound

| Biocatalyst | Substrate Concentration | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

| Saccharomyces cerevisiae (Baker's Yeast) | 15 g/L | 72 | 69 | 85 | [1] |

| Recombinant E. coli with ADH | High | Not specified | High | >99 | [2] |

| Paracoccus denitrificans | 150 mM | 8 | 32.7 | 98.9 | [3] |

| Recombinant E. coli in IL-buffer | 325 g/L | 10 | >99 | >99 | [4] |

Note: ADH = Alcohol Dehydrogenase, IL = Ionic Liquid. Data is compiled from various research articles and may have been obtained under different experimental conditions.

Experimental Protocols

Biocatalytic Reduction of Ethyl Acetoacetate using Saccharomyces cerevisiae (Baker's Yeast)

This protocol describes a common laboratory-scale method for the synthesis of (S)-ethyl 3-hydroxybutanoate, which can be adapted for the (R)-enantiomer by selecting a different yeast strain or enzyme with the desired stereoselectivity. For producing the (R)-enantiomer, a specific reductase is often required.

Materials:

-

Baker's yeast (Saccharomyces cerevisiae)

-

Ethyl acetoacetate

-

Water

-

Diatomaceous earth (Celite®)

-

Ethyl ether

-

Magnesium sulfate

Procedure:

-

In a flask, dissolve 300 g of sucrose in 1.6 L of tap water.

-

Add 200 g of baker's yeast to the sucrose solution and stir for 1 hour at approximately 30°C.

-

Add 20.0 g of ethyl acetoacetate to the fermenting yeast suspension and continue stirring at room temperature for 24 hours.

-

Prepare a solution of 200 g of sucrose in 1 L of warm (approx. 40°C) tap water and add it to the reaction mixture.

-

One hour later, add another 20.0 g of ethyl acetoacetate.

-

Continue stirring for an additional 50-60 hours at room temperature. Monitor the reaction progress by gas chromatography.

-

Once the reaction is complete, add 80 g of Celite® and filter the mixture through a sintered-glass funnel.

-

Wash the filtrate with 200 mL of water.

-

Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.

-

Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain ethyl 3-hydroxybutanoate.[5][6]

Chemoenzymatic Synthesis via Dynamic Kinetic Resolution

This approach combines chemical and enzymatic methods to achieve high yields of the desired enantiomer.

General Principle:

-

A racemic mixture of an alcohol is oxidized to a prochiral ketone using a chemical catalyst.

-

The resulting ketone is then stereoselectively reduced to the desired chiral alcohol using a specific alcohol dehydrogenase (ADH).[3][7]

This method allows for the theoretical conversion of 100% of the starting racemic material into the desired enantiomer.

Signaling Pathways and Biological Relevance

This compound itself is not known to be a direct signaling molecule. However, it serves as a metabolic precursor to (R)-3-hydroxybutyrate, also known as β-hydroxybutyrate, which is a ketone body with significant signaling functions.[8][9]

Ketone Body Metabolism

During periods of low glucose availability, such as fasting or a ketogenic diet, the liver produces ketone bodies from fatty acids. This process is called ketogenesis. The primary ketone bodies are acetoacetate and β-hydroxybutyrate. These molecules are then released into the bloodstream and utilized by extrahepatic tissues as an alternative energy source.

Caption: Hepatic ketogenesis pathway.

Signaling Functions of (R)-3-hydroxybutyrate

Beyond its role as an energy substrate, (R)-3-hydroxybutyrate acts as a signaling molecule, influencing various cellular processes.

-

G-Protein Coupled Receptor (GPCR) Agonist: (R)-3-hydroxybutyrate is a ligand for the hydroxycarboxylic acid receptor 2 (HCAR2) and the free fatty acid receptor 3 (FFAR3).[4][9] Activation of these receptors can lead to anti-inflammatory effects and modulation of sympathetic nervous system activity.

-

Histone Deacetylase (HDAC) Inhibition: (R)-3-hydroxybutyrate is an endogenous inhibitor of class I histone deacetylases (HDACs).[10] By inhibiting HDACs, it promotes histone acetylation, leading to changes in gene expression that are associated with protection against oxidative stress.

Caption: Signaling roles of (R)-3-hydroxybutyrate.

Experimental and Synthetic Workflows

The production of enantiomerically pure this compound often involves a multi-step process, particularly in biocatalytic and chemoenzymatic approaches.

Generalized Workflow for Biocatalytic Synthesis

This workflow outlines the key stages in producing this compound using a whole-cell biocatalyst.

Caption: Biocatalytic synthesis workflow.

Chemoenzymatic Deracemization Workflow

This logical diagram illustrates the process of converting a racemic mixture into a single enantiomer.

Caption: Chemoenzymatic deracemization process.

Conclusion

This compound is a cornerstone chiral intermediate with significant applications in the pharmaceutical and chemical industries. Understanding its nomenclature, efficient synthetic routes, and the biological roles of its metabolites is crucial for researchers and developers in these fields. The biocatalytic production of this compound offers a green and highly selective alternative to traditional chemical synthesis. Furthermore, the signaling functions of its metabolic product, (R)-3-hydroxybutyrate, open up new avenues for therapeutic interventions in a range of diseases. This guide provides a foundational resource for professionals working with this important chiral molecule.

References

- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 7. Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation - Polytechnic University of Valencia [panorama.upv.es]

- 8. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Commercial Availability and Suppliers of Ethyl (R)-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for Ethyl (R)-3-hydroxybutyrate, a key chiral building block in the synthesis of various pharmaceuticals and specialty chemicals. This document details commercially available suppliers, quantitative data on product specifications, and in-depth experimental protocols for its synthesis and quality control.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The purity of the commercially available product is typically high, often exceeding 98%. Pricing varies significantly based on the supplier, quantity, and purity. Below is a summary of notable suppliers and their offerings.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 24915-95-5 | ≥98% | 1 g, 5 g | $24.82 (1 g), $79.98 (5 g) |

| Thermo Scientific | 24915-95-5 | 98% | 1 g, 5 g | $53.50 (1 g) |

| Chem-Impex | 24915-95-5 | ≥98% (GC) | 1 g | $79.22 |

| Cayman Chemical | 24915-95-5 | ≥95% | Not specified | Not specified |

| AbacipharmTech | 24915-95-5 | 96% | 500 g, 1000 g | $217.97 (500 g), $369.29 (1000 g) |

| MedChemExpress | 24915-95-5 | 99.99% (GC) | Not specified | Not specified |

| Enzymaster | 24915-95-5 | ≥99% | Not specified | Not specified |

| Gihi Chemicals | 24915-95-5 | Not specified | Not specified | Not specified |

| Keying | 24915-95-5 | Not specified | Not specified | Not specified |

| RongNa Biotechnology | 24915-95-5 | 99% | Custom | Not specified |

| Wanhe Pharma | 24915-95-5 | Not specified | Bulk | Not specified |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and bulk quotations.

Synthesis of this compound: A Detailed Protocol

The enantiomerically pure form of ethyl 3-hydroxybutyrate (B1226725) is most commonly synthesized via chemo-enzymatic methods, which offer high selectivity and yield. The following protocol describes a widely used method involving the kinetic resolution of a racemic starting material using Candida antarctica lipase (B570770) B (CAL-B).

Experimental Protocol: Chemo-enzymatic Synthesis

This protocol is adapted from established chemo-enzymatic synthesis routes.[1][2]

Materials:

-

Racemic β-butyrolactone

-

Candida antarctica lipase B (CAL-B), immobilized (e.g., Novozym 435)

-

Methyl tert-butyl ether (MTBE)

-

Sulfuric acid (catalytic amount)

-

Deionized water

-

Sodium bicarbonate (solid)

-

Magnesium sulfate

Procedure:

-

Kinetic Resolution of Racemic β-butyrolactone:

-

In a suitable reaction vessel, dissolve racemic β-butyrolactone in MTBE.

-

Add water and immobilized CAL-B to the solution.

-

Stir the mixture at a controlled temperature (e.g., 30-40°C). The enzyme will selectively hydrolyze the (S)-enantiomer to (S)-3-hydroxybutanoic acid, leaving the desired (R)-β-butyrolactone unreacted.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., chiral GC or HPLC) until the desired enantiomeric excess of (R)-β-butyrolactone is achieved.

-

-

Work-up and Isolation of (R)-β-butyrolactone:

-

Once the reaction is complete, filter off the immobilized enzyme.

-

Perform an aqueous work-up to remove the water-soluble (S)-3-hydroxybutanoic acid.

-

Dry the organic layer containing (R)-β-butyrolactone over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Esterification to this compound:

-

To the isolated (R)-β-butyrolactone, add ethanol and a catalytic amount of sulfuric acid.

-

Heat the mixture to facilitate the esterification reaction.

-

Monitor the conversion to this compound by GC or TLC.

-

-

Final Purification:

-

Upon completion, neutralize the reaction mixture with solid sodium bicarbonate.

-

Remove the solvent by rotary evaporation.

-

Take up the residue in dichloromethane and wash with water.

-

Extract the aqueous layer with dichloromethane.

-

Pool the organic layers, dry with magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a clear oil.

-

Visualizing the Synthesis and Quality Control Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the chemo-enzymatic synthesis pathway and a typical quality control workflow for this compound.

Caption: Chemo-enzymatic synthesis of this compound.

Caption: Quality control workflow for this compound.

Conclusion

This compound is a commercially accessible chiral intermediate with a well-established supply chain. The compound is available in various purities and quantities to suit diverse research and development needs. The chemo-enzymatic synthesis route, particularly employing Candida antarctica lipase B, provides an efficient and selective method for its production. Rigorous quality control, employing techniques such as gas chromatography for purity and chiral chromatography for enantiomeric excess, is crucial to ensure the final product meets the stringent requirements for pharmaceutical and other high-tech applications. This guide serves as a valuable resource for professionals seeking to source, synthesize, and analyze this important chiral building block.

References

Role of Ethyl (R)-3-hydroxybutyrate in the synthesis of biodegradable polymers.

An In-depth Technical Guide to the Role of Ethyl (R)-3-hydroxybutyrate in the Synthesis of Biodegradable Polymers

Introduction

Biodegradable polymers represent a critical frontier in materials science and biomedicine, offering sustainable alternatives to conventional plastics and enabling advanced applications in drug delivery, tissue engineering, and medical implants. Among these, Poly(R)-3-hydroxybutyrate (PHB), a member of the polyhydroxyalkanoate (PHA) family, is a prominent biopolyester synthesized by various microorganisms as an energy reserve.[1][2] PHB is of particular interest due to its biocompatibility, biodegradability, and thermoplastic properties, which are comparable to polypropylene.[3][4]

The stereochemistry of the monomer unit is paramount in determining the physical properties of the resulting polymer. Naturally occurring PHB consists exclusively of the (R)-enantiomer of 3-hydroxybutyrate, which allows for the formation of highly crystalline, stereoregular polymer chains.[5][6] The use of enantiomerically pure starting materials is therefore essential for synthesizing PHB with predictable and desirable characteristics. This compound emerges as a key chiral building block for the controlled, cell-free synthesis of high-purity PHB, bypassing the complexities and potential inconsistencies of microbial fermentation.[7]

This technical guide explores the pivotal role of this compound in the synthesis of PHB, detailing chemo-enzymatic and chemical polymerization pathways. It provides structured data, detailed experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.

This compound: The Chiral Monomer

This compound is a chiral ester that serves as an ideal precursor for PHB synthesis. Its single (R)-enantiomer configuration ensures the resulting polymer is isotactic, leading to the high crystallinity that defines PHB's mechanical properties.[5][6] The ethyl ester group offers a convenient chemical handle for enzymatic or chemical conversion into a polymerizable monomer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₁₂O₃ | |

| Molecular Weight | 132.16 g/mol | |

| Appearance | Liquid | |

| Density | 1.017 g/mL at 25 °C | |

| Boiling Point | 75-76 °C at 12 mmHg | |

| Optical Activity | [α]20/D −46° (c=1 in chloroform) |

| Optical Purity | ee: 99% (GLC) | |

Synthesis Pathways to Poly(R)-3-hydroxybutyrate (PHB)

Chemo-Enzymatic Synthesis

The most controlled method for synthesizing PHB from its ethyl ester involves a two-step chemo-enzymatic process. This pathway leverages the specificity of enzymes to first activate the monomer and then polymerize it, mimicking the final step of the natural biosynthetic route but in a cell-free in vitro system.

The general workflow involves:

-

Monomer Activation: this compound is converted into its coenzyme A (CoA) thioester, (R)-3-hydroxybutyryl-CoA ((R)-3HBCoA). This is the biologically active monomer required by the polymerase.[7]

-

Enzymatic Polymerization: A purified PHA synthase (polymerase), often from recombinant bacteria like Zoogloea ramigera or Cupriavidus necator, catalyzes the polymerization of (R)-3HBCoA into high molecular weight PHB.[2][7]

This approach allows for precise control over the reaction, leading to polymers with defined molecular weights and low polydispersity, free from cellular contaminants.

Caption: Chemo-enzymatic synthesis of PHB from this compound.

Direct Chemical Polymerization

Direct chemical polymerization of this compound via transesterification is another viable pathway. In this process, the ethyl ester monomers are linked together with the elimination of ethanol, typically driven by heat and a suitable catalyst (e.g., a tin or titanium compound). While less common than ring-opening polymerization of β-butyrolactone, this method is chemically straightforward. The feasibility of this reaction is supported by the reverse reaction—the acidic alcoholysis of PHB to yield the corresponding alkyl esters.[8]

This route offers the advantage of avoiding the cost and complexity of coenzyme A and purified enzymes but may require more stringent conditions and can lead to lower molecular weights or broader polydispersity compared to the enzymatic method.

References

- 1. Polyhydroxybutyrate - Wikipedia [en.wikipedia.org]

- 2. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of fully bio-based poly (3-hydroxybutyrate)-oligo-2-ethyl oxazoline conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis of fully bio-based poly (3-hydroxybutyrate)-oligo-2-ethyl oxazoline conjugates [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Ethyl (R)-3-hydroxybutyrate: A Linchpin in the Synthesis of Ketone Body Esters for Therapeutic and Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ketone body ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (B1233784), has emerged as a significant exogenous ketone precursor, offering a method to induce a state of nutritional ketosis without the need for a stringent ketogenic diet. This guide provides a comprehensive technical overview of the pivotal role of ethyl (R)-3-hydroxybutyrate in the synthesis of this promising ketone ester. It details the enzymatic and chemo-enzymatic pathways, presents quantitative data on synthesis and physiological effects, and elucidates the downstream metabolic and signaling pathways influenced by the resulting ketone bodies.

Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

The most prevalent and efficient method for synthesizing (R)-3-hydroxybutyl (R)-3-hydroxybutyrate involves the transesterification of this compound with (R)-1,3-butanediol. This reaction is often catalyzed by lipases, with Candida antarctica lipase (B570770) B (CAL-B) being a notable example due to its high selectivity and efficiency under mild conditions.[1][2]

Enzymatic Synthesis from Enantioenriched Precursors

This approach utilizes enantiomerically pure starting materials to ensure the stereochemical integrity of the final product.

Experimental Protocol:

A mixture of (R)-ethyl-3-hydroxybutyrate (1 equivalent) and (R)-1,3-butanediol (1 equivalent) is combined with an immobilized lipase, such as Novozym 435 (CAL-B).[2] The reaction is conducted under reduced pressure (e.g., 80 mmHg) at a controlled temperature, typically between 30-40°C.[2][3] The application of a vacuum is crucial for removing the ethanol (B145695) byproduct, which drives the reaction equilibrium towards the formation of the desired ester.[2] The reaction progress can be monitored using techniques like chiral phase gas chromatography (GC).[3]

Chemo-enzymatic Synthesis from Racemic Precursors

Experimental Protocol:

-

Kinetic Resolution of Racemic β-butyrolactone: Racemic β-butyrolactone undergoes hydrolysis in the presence of CAL-B and water in an organic solvent like methyl tert-butyl ether (MTBE). The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-β-butyrolactone.[2][4]

-

Esterification to this compound: The resulting (R)-β-butyrolactone is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce this compound.[2][4]

-

Final Transesterification: The enantioenriched this compound is then reacted with (R)-1,3-butanediol using CAL-B as described in the enzymatic synthesis protocol.[2]

Synthesis from Poly-(R)-3-hydroxybutyrate (PHB)

For larger-scale production, the biopolymer poly-(R)-3-hydroxybutyrate (PHB), which can be produced via microbial fermentation, serves as a viable starting material.[5]

Experimental Protocol:

-

Transesterification of PHB: PHB is transesterified with ethanol under acidic conditions (e.g., sulfuric acid) at an elevated temperature (e.g., 110°C) to yield this compound.[5]

-

Separation and Reduction: The resulting ester is divided. One portion is chemically reduced to form (R)-1,3-butanediol.[5]

-

Final Transesterification: The newly formed (R)-1,3-butanediol is then reacted with the remaining portion of this compound, typically catalyzed by a lipase, to produce the final ketone ester.[5]

Purification:

Following the synthesis, the crude product is typically purified by distillation under reduced pressure to remove any unreacted starting materials and byproducts, yielding the pure (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.[5]

Quantitative Data

Synthesis Yield and Purity

The efficiency of the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a critical factor for its application. The following table summarizes key quantitative data from various synthesis strategies.

| Starting Materials | Catalyst | Key Reaction Conditions | Product | Yield | Purity (ee/dr) | Reference |

| Racemic ethyl 3-hydroxybutyrate (B1226725) and (R)-1,3-butanediol | CAL-B | 30°C, 80 mmHg, 6 h | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 48% | >90% dr | [3][6] |

| (R)-ethyl-3-hydroxybutyrate and (R)-1,3-butanediol | CAL-B | 30°C, 80 mmHg, 6-8 h | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | - | - | [3] |

| Racemic β-butyrolactone | CAL-B | Kinetic resolution followed by esterification and transesterification | This compound | - | 85% ee | [7] |

ee = enantiomeric excess; dr = diastereomeric ratio

Physiological Effects of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate Administration

Oral ingestion of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate leads to its hydrolysis and the subsequent elevation of blood ketone body levels. The following table presents data from a clinical study in healthy adults.[1][8]

| Dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | Peak Plasma β-hydroxybutyrate (Cmax) | Time to Peak (Tmax) | Peak Plasma Acetoacetate (Cmax) | Elimination Half-life (β-hydroxybutyrate) | Reference |

| 140 mg/kg body weight | ~1.0 mM | 1-2 hours | ~0.4 mM | 0.8-3.1 hours | [1][8] |

| 357 mg/kg body weight | ~2.0 mM | 1-2 hours | ~0.8 mM | 0.8-3.1 hours | [1][8] |

| 714 mg/kg body weight | 3.30 mM | 1-2 hours | 1.19 mM | 0.8-3.1 hours | [1][8] |

Visualizing the Synthesis and Metabolic Fate

Synthesis Workflow

The following diagram illustrates the chemo-enzymatic synthesis pathway starting from racemic β-butyrolactone.

Caption: Chemo-enzymatic synthesis of the ketone ester.

Metabolic and Signaling Pathways of β-hydroxybutyrate

Upon ingestion, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is hydrolyzed to (R)-3-hydroxybutyrate (β-hydroxybutyrate or BHB) and (R)-1,3-butanediol, the latter of which is also converted to BHB in the liver. BHB then circulates and exerts its effects through various metabolic and signaling pathways.

Caption: Metabolic fate and signaling of β-hydroxybutyrate.

The primary signaling mechanisms of β-hydroxybutyrate include the inhibition of class I and IIa histone deacetylases (HDACs).[9] This inhibition leads to an increase in histone acetylation, which in turn alters gene expression.[9] Notably, this can upregulate genes involved in oxidative stress resistance, such as FOXO3A and MT2.[9] Additionally, β-hydroxybutyrate has been shown to modulate the NF-κB signaling pathway, which plays a role in inflammation.[10][11]

Conclusion

This compound is a critical precursor in the synthesis of the ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. The enzymatic and chemo-enzymatic methods described provide efficient and highly selective routes to this compound. The ability to induce a reliable and safe state of ketosis through the administration of this ester has significant implications for therapeutic and research applications, particularly in the study of metabolic and neurodegenerative diseases. Further research into optimizing synthesis protocols and fully elucidating the downstream signaling effects will continue to be of high interest to the scientific and drug development communities.

References

- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]

- 5. US20140308719A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects [pubmed.ncbi.nlm.nih.gov]

- 9. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Technical Guide: Biocatalytic vs. Chemical Synthesis of Ethyl (R)-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl (R)-3-hydroxybutyrate is a valuable chiral building block in the pharmaceutical and fine chemical industries. Its stereoselective synthesis is of paramount importance, and two primary methodologies prevail: biocatalytic reduction and chemical asymmetric hydrogenation. This technical guide provides an in-depth comparison of these approaches, offering a comprehensive overview of their respective principles, quantitative performance metrics, and detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the selection of the most suitable synthetic route for their specific applications. While biocatalysis often presents a greener and highly selective alternative, chemical synthesis provides broad applicability and robustness. This guide delves into the nuances of each, supported by structured data and procedural workflows, to facilitate a thorough understanding of both methodologies.

Introduction

The enantiomeric purity of pharmaceutical intermediates is a critical determinant of therapeutic efficacy and safety. This compound serves as a key chiral precursor for a range of important active pharmaceutical ingredients. The asymmetric synthesis of this compound, starting from the prochiral ketone ethyl acetoacetate (B1235776), can be achieved through biocatalytic or chemical means.

Biocatalytic synthesis utilizes enzymes, either as isolated proteins or within whole-cell systems, to catalyze the stereoselective reduction of the ketone. This approach is lauded for its high enantioselectivity and operation under mild, environmentally benign conditions.[1][2]

Chemical synthesis , most notably through asymmetric hydrogenation, employs chiral metal catalysts, such as Ruthenium-BINAP complexes, to achieve the desired stereochemistry. This method is valued for its broad substrate scope and the predictability of its outcomes.

This guide will systematically compare these two synthetic paradigms, focusing on quantitative data, experimental procedures, and logical workflows to provide a practical resource for laboratory and process development settings.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for both biocatalytic and chemical synthesis methods for producing this compound, allowing for a direct comparison of their efficiencies and selectivities.

Table 1: Biocatalytic Synthesis of this compound

| Biocatalyst | Substrate Concentration | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Recombinant E. coli | 2.5 M | Not Specified | Not Specified | >90 | >99 | This study focuses on the use of ionic liquids to enhance substrate loading. |

| Paracoccus denitrificans | 150 mM | 8 | Not Specified | Not Specified (49 mM product) | 98.9 | [3] |

| Paracoccus denitrificans (fed-batch) | Intermittent addition | 104 | Not Specified | Not Specified (124 mM product) | 88.7 | [3] |

| Baker's Yeast | 38 mM | 48-72 | 30 | 70 | 94 | [4] |

| Baker's Yeast | Not Specified | 72 | Not Specified | 69 | 85 | [5] |

Table 2: Chemical Synthesis of this compound via Asymmetric Hydrogenation

| Catalyst | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Ru-BINAP | 10,000 | 2.7 (40 psi) | 40 | Not Specified | Not Specified | >97 | [6] |

| RuCl₂[(S)-BINAP] | 1000 | 100 | 30 | 100 | 94 | 99.5 | [7] |

| Ru-BINAP (in situ) | 50 | 1 | 50 | 3.5 | 100 | 99 | [7] |

| Ru-(R)-Digm-BINAP | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 90-99 | [8] |

| Ru-PEG(R)-Am-BINAP | 10,000 | Not Specified | Not Specified | Not Specified | Not Specified | 99 | [8] |

Experimental Protocols

This section provides detailed methodologies for representative biocatalytic and chemical synthesis procedures.

Biocatalytic Method: Whole-Cell Reduction using Baker's Yeast

This protocol is adapted from the procedure described by Seebach et al. for the synthesis of (S)-ethyl 3-hydroxybutanoate and can be modified for the (R)-enantiomer by selecting an appropriate yeast strain or enzyme.[4][9]

Materials:

-

Baker's yeast

-

Ethyl acetoacetate

-

Tap water

-

Celite

-

Sodium chloride

-

Ethyl ether

-

Magnesium sulfate

Equipment:

-

4-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Bubble counter

-

Sintered-glass funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a 4-L three-necked, round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.

-

Stir the mixture for 1 hour at approximately 30°C.

-

Add 20.0 g (0.154 mol) of ethyl acetoacetate and continue stirring the fermenting suspension for 24 hours at room temperature.

-

Prepare a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture.

-

One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

-

Continue stirring for 50–60 hours at room temperature. Monitor the reaction progress by gas chromatography.

-

Once the reaction is complete, add 80 g of Celite and filter the mixture through a sintered-glass funnel.

-

Wash the filtrate with 200 mL of water.

-

Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.

-

Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Fractionally distill the residue under reduced pressure to obtain the purified ethyl 3-hydroxybutyrate.

Chemical Method: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is a generalized procedure based on the principles of Noyori asymmetric hydrogenation.[6][7]

Materials:

-

Ethyl acetoacetate

-

[RuCl₂((R)-BINAP)]₂·NEt₃ or a similar precursor

-

Methanol (B129727) or Ethanol (B145695) (anhydrous)

-

Hydrogen gas (high purity)

Equipment:

-

High-pressure autoclave or a reactor suitable for hydrogenation

-

Magnetic stirrer

-

Inert atmosphere glovebox or Schlenk line

-

Gas chromatography (GC) or High-performance liquid chromatography (HPLC) with a chiral column for analysis

Procedure:

-

Catalyst Preparation (if generating in situ): In a glovebox or under an inert atmosphere, charge the autoclave with the chiral Ru-BINAP precursor catalyst (e.g., 0.01 to 0.1 mol%).

-

Add anhydrous methanol or ethanol as the solvent.

-

Reaction Setup: Add ethyl acetoacetate to the autoclave. The substrate-to-catalyst ratio can range from 1,000 to 100,000 depending on the catalyst activity.

-

Seal the autoclave and purge it several times with hydrogen gas to remove any air.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 to 100 atm).

-

Stir the reaction mixture at the specified temperature (e.g., 25 to 80°C).

-

Monitor the reaction progress by taking aliquots (after safely depressurizing and purging with inert gas) and analyzing them by GC or chiral HPLC.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or chromatography to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflows for the biocatalytic and chemical synthesis of this compound.

Caption: Workflow for the biocatalytic synthesis of this compound.

Caption: Workflow for the chemical synthesis of this compound.

Conclusion

The choice between biocatalytic and chemical synthesis of this compound is a multifaceted decision that depends on various factors including the desired scale of production, enantiomeric purity requirements, cost considerations, and environmental impact.

Biocatalysis offers a compelling "green" chemistry approach, characterized by mild reaction conditions, high enantioselectivity, and the avoidance of hazardous reagents.[2] The use of whole-cell systems can be particularly cost-effective, obviating the need for enzyme purification. However, challenges such as lower substrate loading and potential for enzyme inhibition may need to be addressed for large-scale industrial applications.

Chemical synthesis via asymmetric hydrogenation provides a robust and versatile methodology with a broad substrate scope and high yields. The development of highly active and selective catalysts has made this a very efficient route. Nevertheless, this approach often requires high pressures, organic solvents, and expensive noble metal catalysts, which can have economic and environmental implications.

Ultimately, a thorough evaluation of the specific project requirements against the advantages and disadvantages of each method, as detailed in this guide, will enable the selection of the optimal synthetic strategy. As both fields continue to advance, hybrid chemoenzymatic approaches may also offer novel and highly efficient pathways to this important chiral intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Asymmetric reduction of ethyl acetoacetate to this compound coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ethz.ch [ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. orgsyn.org [orgsyn.org]

The Ubiquitous Presence and intricate Synthesis of 3-Hydroxybutyrate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyrate (B1226725) (3-HB) and its esters, most notably the biopolymer poly(3-hydroxybutyrate) (PHB), are naturally occurring molecules with diverse and significant roles across the biological spectrum. From serving as a crucial energy source in mammals during periods of fasting or strenuous exercise to acting as a carbon and energy storage material in a wide array of microorganisms, the importance of these compounds is increasingly recognized.[1][2] In recent years, the unique properties of 3-HB esters, particularly their biocompatibility and biodegradability, have garnered substantial interest in the fields of drug development, biomaterials, and therapeutics. This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of 3-hydroxybutyrate esters, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways to support researchers in this dynamic field.

Natural Occurrence of 3-Hydroxybutyrate and its Esters

3-Hydroxybutyrate is not a foreign substance to living organisms; it is a naturally occurring metabolite found in animals, plants, and bacteria.[2][3] Its presence and concentration can vary significantly depending on the organism and its physiological state.

In Mammals

In mammals, D-β-hydroxybutyrate is one of the three main ketone bodies produced by the liver, primarily during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet.[1] These ketone bodies serve as a vital alternative energy source for various tissues, including the brain, heart, and skeletal muscle. The concentration of 3-hydroxybutyrate in human blood can fluctuate dramatically based on metabolic conditions.

Table 1: Concentration of D-β-Hydroxybutyrate in Human Plasma under Various Conditions

| Physiological State | Concentration (mM) | Reference(s) |

| Normal (Fed State) | 0.2 - 0.5 | [4] |

| 90 minutes of strenuous exercise | 1 - 2 | [1] |

| Ketogenic Diet | > 2 | [1] |

| Prolonged Fasting (several days) | 5 - 7 | [4] |

| Diabetic Ketoacidosis | 10 - 20 or higher | [4] |

In Bacteria

A vast number of bacterial species synthesize and accumulate 3-hydroxybutyrate in the form of the polyester, poly(3-hydroxybutyrate) (PHB). PHB is stored as intracellular granules and serves as a reserve of carbon and energy, typically under conditions of nutrient limitation (e.g., nitrogen, phosphorus, or oxygen) in the presence of an excess carbon source.[5] The PHB content can vary significantly between different bacterial species and is influenced by the cultivation conditions.

Table 2: Poly(3-hydroxybutyrate) (PHB) Content in Various Bacterial Species

| Bacterial Species | Carbon Source | PHB Content (% of Cell Dry Weight) | Reference(s) |

| Cupriavidus necator (formerly Ralstonia eutropha) | Fructose | up to 80% | [6] |

| Bacillus megaterium | Glucose | 30.2 ± 0.3% | [7] |

| Azotobacter vinelandii | Glucose | - | [5] |

| Pseudomonas oleovorans | Octane | - | [5] |

| Lactobacillus sp. | MRS broth | 6.6 - 35.8% | [8] |

| Bacillus mycoides DFC1 | Glucose | 76.32% | [5] |

| Priestia sp. | Glucose | 55.51% - 78.26% | [9] |

Biosynthesis of 3-Hydroxybutyrate Esters

The biosynthesis of 3-hydroxybutyrate esters, particularly PHB, has been extensively studied, primarily in bacteria. The most common pathway involves a three-step enzymatic conversion of acetyl-CoA.

The Classical PHB Biosynthetic Pathway

The canonical pathway for PHB synthesis involves three key enzymes:

-

β-Ketothiolase (PhaA): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

-

Acetoacetyl-CoA Reductase (PhaB): Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA by this NADPH-dependent reductase.

-

PHB Synthase (PhaC): Finally, PHB synthase polymerizes the (R)-3-hydroxybutyryl-CoA monomers into the PHB polymer.

This pathway is elegantly efficient in converting a central metabolite into a stable storage polymer.

Experimental Protocols

A variety of well-established methods are available for the detection, quantification, and characterization of 3-hydroxybutyrate esters. This section provides detailed protocols for some of the most common techniques.

Staining Methods for PHB Detection in Bacteria

Sudan Black B is a lipophilic stain that is commonly used for the qualitative detection of intracellular PHB granules.

Materials:

-

Sudan Black B solution (0.3% w/v in 70% ethanol)

-

Safranin solution (0.5% w/v in water)

-

Xylene

-

Distilled water

-

Microscope slides

-

Bunsen burner

-

Light microscope

Procedure:

-

Prepare a thin smear of the bacterial culture on a clean microscope slide.

-

Air-dry the smear and then heat-fix it by passing the slide through a Bunsen burner flame three to four times.

-

Flood the smear with the Sudan Black B solution and allow it to stain for 10-15 minutes.

-

Drain the Sudan Black B stain and wash the slide gently with xylene to remove the excess stain.

-

Counterstain the smear with safranin for 5-10 seconds.

-

Wash the slide with distilled water and blot it dry.

-

Observe the slide under a light microscope using an oil immersion objective. PHB granules will appear as black or dark blue-black intracellular inclusions, while the bacterial cytoplasm will be stained red or pink by the safranin.[10]

Nile red is a fluorescent dye that is highly specific for neutral lipids and is used for both qualitative and quantitative assessment of PHB.

Materials:

-

Nile red stock solution (1 mg/mL in dimethyl sulfoxide (B87167) - DMSO)

-

Deionized water or appropriate buffer

-

Bacterial cell culture

-

Centrifuge

-

Fluorescence microscope or flow cytometer

Procedure for Fluorescence Microscopy:

-

Harvest bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

-

Resuspend the cell pellet in deionized water or a suitable buffer to an appropriate optical density (e.g., OD600 of 0.4).

-

To 1 mL of the cell suspension, add 3 µL of the Nile red stock solution.

-

Incubate the mixture in the dark for 30 minutes at room temperature.

-

Place a small drop of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Observe the cells using a fluorescence microscope with appropriate filter sets for Nile red (excitation ~550 nm, emission ~630 nm). PHB granules will appear as bright fluorescent bodies within the cells.[6][11]

Extraction and Quantification of PHB

This is a common method for extracting and purifying PHB from bacterial biomass.

Materials:

-

Bacterial cell pellet (lyophilized or wet)

-

Sodium hypochlorite (B82951) solution (4-5% available chlorine)

-

Acetone

-

Centrifuge

-

Water bath or incubator

Procedure:

-

Harvest bacterial cells by centrifugation and wash the pellet with distilled water. Lyophilize the pellet for dry weight determination.

-

Resuspend the cell pellet in a sodium hypochlorite solution and incubate at 37°C for 30-60 minutes to digest non-PHB cellular material.

-

Centrifuge the suspension to collect the PHB granules.

-

Wash the pellet sequentially with distilled water, acetone, and ethanol to remove residual hypochlorite and other impurities.

-

Dissolve the purified PHB pellet in hot chloroform.

-

To quantify, evaporate the chloroform and weigh the dried PHB. The PHB content is expressed as a percentage of the initial cell dry weight.

Characterization of PHB

GC-MS is a highly sensitive and accurate method for the quantitative analysis of PHB. The polymer is first converted to its volatile methyl ester derivatives.

Materials:

-

Lyophilized bacterial cells or purified PHB

-

Methanol containing 3% (v/v) sulfuric acid

-

Chloroform

-

Benzoic acid (internal standard)

-

Screw-capped glass tubes

-

Heating block or oven

-

Gas chromatograph-mass spectrometer

Procedure:

-

Weigh 5-10 mg of lyophilized cells or purified PHB into a screw-capped glass tube.

-

Add a known amount of benzoic acid as an internal standard.

-

Add 2 mL of chloroform and 2 mL of acidic methanol.

-

Seal the tube tightly and heat at 100°C for 3.5 hours for methanolysis.

-

Cool the tube to room temperature and add 1 mL of distilled water.

-

Vortex the mixture vigorously for 1 minute to extract the methyl esters into the chloroform phase.

-

Allow the phases to separate and carefully transfer the lower chloroform layer to a new vial for GC-MS analysis.

-

Inject an aliquot of the chloroform phase into the GC-MS system. The resulting methyl 3-hydroxybutyrate is quantified against a standard curve.[12]

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the PHB polymer.

Materials:

-

Purified PHB sample

-

Potassium bromide (KBr) for pellet preparation (optional)

-

FTIR spectrometer

Procedure:

-

Prepare a thin film of the purified PHB by dissolving a small amount in chloroform and allowing it to evaporate on a suitable IR-transparent window (e.g., NaCl or KBr).

-

Alternatively, mix a small amount of the dried PHB with KBr powder and press it into a thin pellet.

-

Place the sample in the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Analyze the resulting spectrum for characteristic PHB peaks. Key absorption bands include a strong ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹, C-O stretching bands around 1180-1280 cm⁻¹, and C-H stretching bands from the methyl and methylene (B1212753) groups.[13][14]

NMR spectroscopy provides detailed structural information about the PHB polymer.

Materials:

-

Purified PHB sample

-

Deuterated chloroform (CDCl₃)

-

NMR spectrometer

Procedure:

-

Dissolve approximately 5-10 mg of the purified PHB in about 0.7 mL of CDCl₃ in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Analyze the spectra to confirm the structure of the 3-hydroxybutyrate repeating unit. In the ¹H NMR spectrum, characteristic signals will be observed for the methyl protons, the methine proton, and the methylene protons. In the ¹³C NMR spectrum, distinct peaks will be present for the carbonyl carbon, the methine carbon, the methylene carbon, and the methyl carbon.[13][15]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in biosynthetic pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding.

Experimental Workflow for PHB Quantification

The following diagram illustrates a typical workflow for the quantification of PHB from a bacterial culture using GC-MS.

Conclusion

The natural occurrence of 3-hydroxybutyrate esters is widespread, and their biosynthesis, particularly that of PHB in bacteria, represents a fascinating and highly regulated metabolic process. The ability to accurately detect, quantify, and characterize these molecules is paramount for advancing research in areas ranging from microbial physiology to the development of novel biomaterials and therapeutics. This guide has provided a comprehensive overview of the current knowledge in this field, including detailed experimental protocols and visual aids, to serve as a valuable resource for the scientific community. As research continues to uncover the multifaceted roles of 3-hydroxybutyrate esters, the methodologies and understanding presented herein will undoubtedly form a crucial foundation for future discoveries and applications.

References

- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyhydroxybutyrate production in Bacillus mycoides DFC1 using response surface optimization for physico-chemical process parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Polyhydroxybutyrate (PHB) Content in Ralstonia eutropha Using Gas Chromatography and Nile Red Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. rjptonline.org [rjptonline.org]

- 11. High-Throughput Screen for Poly-3-Hydroxybutyrate in Escherichia coli and Synechocystis sp. Strain PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A simple and efficient method for poly-3-hydroxybutyrate quantification in diazotrophic bacteria within 5 minutes using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physicochemical characterization of polyhydroxybutyrate (PHB) produced by the rare halophile Brachybacterium paraconglomeratum MTCC 13074 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Situ Quantification of Polyhydroxybutyrate in Photobioreactor Cultivations of Synechocystis sp. Using an Ultrasound-Enhanced ATR-FTIR Spectroscopy Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of Beta-Hydroxy Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-hydroxy esters are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. The stereochemical configuration of the two adjacent stereocenters—the α-carbon bearing the ester functionality and the β-carbon with the hydroxyl group—profoundly influences the biological activity and pharmacokinetic properties of these compounds. Consequently, the ability to control and predict the stereochemistry during their synthesis is of paramount importance in modern organic chemistry and drug development. This guide provides a comprehensive overview of the core principles governing the stereochemistry of beta-hydroxy esters, with a focus on key synthetic methodologies, predictive models, and analytical techniques.

Core Concepts in Stereocontrol

The stereochemical outcome of reactions yielding beta-hydroxy esters is primarily determined by the geometry of the enolate intermediate and the facial selectivity of the subsequent nucleophilic attack on the carbonyl electrophile. Several models have been developed to rationalize and predict the diastereoselectivity of these transformations, with the Zimmerman-Traxler model being the most widely accepted for aldol-type reactions.

The Zimmerman-Traxler Model

The Zimmerman-Traxler model postulates a six-membered, chair-like transition state for the reaction between a metal enolate and an aldehyde.[1] The substituents on the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric hindrance. The geometry of the enolate ((E)- or (Z)-) dictates the relative stereochemistry (syn or anti) of the resulting beta-hydroxy ester.

-

Z-enolates typically lead to the formation of syn diastereomers . In the chair-like transition state, the substituent on the enolate (R¹) and the R group of the aldehyde (R²) both occupy equatorial positions, leading to a syn relationship between the newly formed hydroxyl group and the α-substituent.[2]

-

E-enolates generally result in the formation of anti diastereomers . To minimize steric interactions, the R¹ group of the enolate occupies an axial position, leading to an anti arrangement in the product.

The following diagram illustrates the Zimmerman-Traxler model for the formation of syn and anti aldol (B89426) products.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Ethyl (R)-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (R)-3-hydroxybutyrate is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and biologically active molecules. Its stereoselective synthesis from the inexpensive and readily available starting material, ethyl acetoacetate (B1235776), is of significant interest. This document provides detailed application notes and experimental protocols for various methods of asymmetric synthesis of this compound, including microbial and enzymatic reductions, as well as catalytic asymmetric hydrogenation.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for different methods of synthesizing this compound from ethyl acetoacetate, allowing for easy comparison of their efficacy.

| Method | Catalyst/Microorganism | Key Reaction Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference(s) |

| Microbial Reduction | |||||

| Baker's Yeast (S. cerevisiae) | Sucrose (B13894), Water, Room Temperature, 48-72h | 59-76 | 85 (S-enantiomer) | [1][2] | |

| Paracoccus denitrificans | Anaerobic, Nitrate addition, 10 g/L cells, 150 mM EAA, 100 mM NO₃⁻, 8h | ~33 | 98.9 | ||

| Recombinant E. coli | Whole cells expressing carbonyl reductase, Glucose co-substrate, 30°C, pH 7.0, 12h | >90 | >99 | [3][4] | |

| Enzymatic Reduction | |||||

| Candida antarctica Lipase B (CALB) | Transesterification with a chiral acyl donor followed by hydrolysis or alcoholysis | High | >99 | ||

| Catalytic Hydrogenation | |||||

| Ru-(R)-BINAP | H₂ (4-100 atm), Methanol (B129727) or Ethanol, 25-80°C, 6-48h | >90 | 97-99.5 | [5][6] | |

| Chemo-enzymatic | |||||

| NaBH₄ / L-Tartaric Acid | THF, -20°C, 13h | 59 | 79 | [7] |

Experimental Protocols

Protocol 1: Asymmetric Reduction using Baker's Yeast (for (S)-enantiomer)

This protocol is a well-established method for the synthesis of the (S)-enantiomer of ethyl 3-hydroxybutyrate. Modifications can be made to influence the stereoselectivity towards the (R)-enantiomer, though this is less common with baker's yeast.

Materials:

-

Ethyl acetoacetate

-

Baker's yeast (fresh or dried)

-

Sucrose

-

Tap water

-

Diatomaceous earth (Celite®)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

500 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Fermentation Medium: In a 500 mL Erlenmeyer flask, dissolve 30 g of sucrose in 100 mL of warm tap water. Add 3.5 g of dry baker's yeast and stir the mixture for about 1 hour at room temperature to activate the yeast.[8][9]

-

Reduction Reaction: To the activated yeast suspension, add 4.0 g of ethyl acetoacetate. Seal the flask with a cotton plug or a fermentation lock to allow for the release of carbon dioxide. Stir the mixture vigorously at room temperature for 48-72 hours.[8][9]

-

Work-up: After the reaction is complete (monitored by TLC or GC), add approximately 8 g of diatomaceous earth to the mixture and stir for 10 minutes.[8]

-

Filtration: Filter the mixture through a Büchner funnel to remove the yeast and diatomaceous earth. Wash the filter cake with a small amount of water.

-

Extraction: Transfer the filtrate to a separatory funnel and saturate it with sodium chloride. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude ethyl (S)-3-hydroxybutyrate.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Protocol 2: Asymmetric Hydrogenation using Ru-(R)-BINAP Catalyst

This protocol describes the in-situ preparation of the Ru-(R)-BINAP catalyst and its use in the asymmetric hydrogenation of ethyl acetoacetate to yield the (R)-enantiomer with high enantioselectivity.

Materials:

-

[RuCl₂(benzene)]₂ or a similar Ru precursor

-

(R)-BINAP

-

Ethyl acetoacetate

-

Anhydrous methanol or ethanol

-

High-pressure autoclave with a magnetic stirrer

-

Hydrogen gas source

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line techniques and glassware

Procedure:

-

Catalyst Preparation (In-situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(benzene)]₂ and (R)-BINAP (in a 1:1.1 molar ratio of Ru to BINAP) in anhydrous methanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.[5]

-

Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add a solution of ethyl acetoacetate in anhydrous methanol. The substrate-to-catalyst ratio can range from 1000:1 to 10,000:1.

-

Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50 psi).[5] Stir the reaction mixture at a controlled temperature (e.g., 80°C) for the required time (typically 6-24 hours).[5]

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The residue can be purified by silica (B1680970) gel column chromatography (e.g., using a mixture of hexane (B92381) and ethyl acetate as the eluent) to afford pure this compound.

Protocol 3: Biocatalytic Reduction with Recombinant E. coli

This method utilizes whole recombinant E. coli cells overexpressing a carbonyl reductase for the highly stereoselective reduction of ethyl acetoacetate.

Materials:

-

Recombinant E. coli cells expressing a suitable carbonyl reductase

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetoacetate

-

Glucose (as a co-substrate for cofactor regeneration)

-

Centrifuge and centrifuge tubes

-

Incubator shaker

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Cell Culture and Harvest: Cultivate the recombinant E. coli cells in a suitable growth medium until they reach the desired cell density. Harvest the cells by centrifugation and wash them with phosphate buffer.

-

Biotransformation: Resuspend the cell pellet in phosphate buffer to a specific optical density (e.g., OD₆₀₀ = 50). To this cell suspension, add ethyl acetoacetate to the desired concentration (e.g., 100 mM) and glucose as a co-substrate (e.g., 1.5 equivalents).[3]

-

Reaction: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm) for 12-24 hours.[3][4]

-

Work-up: After the reaction, centrifuge the mixture to pellet the cells.

-

Extraction: Extract the supernatant three times with equal volumes of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purification: The product can be further purified by silica gel column chromatography.

Visualizations

Caption: Overall experimental workflow for the asymmetric synthesis.

Caption: Key components in the asymmetric reduction of ethyl acetoacetate.

References

- 1. ethz.ch [ethz.ch]

- 2. orgsyn.org [orgsyn.org]

- 3. Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. prepchem.com [prepchem.com]

- 8. chemconnections.org [chemconnections.org]

- 9. chemconnections.org [chemconnections.org]